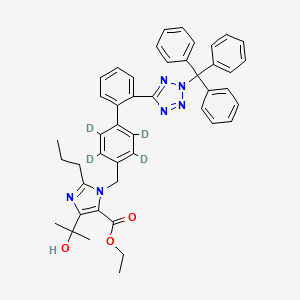

N-Trityl Olmesartan-d4 Ethyl Ester

Description

The Role of Synthetic Intermediates in Active Pharmaceutical Ingredient (API) Manufacturing

Active Pharmaceutical Ingredients (APIs) are the core components of a drug that produce the desired therapeutic effect. pharmaceutical-technology.com The manufacturing of most APIs, particularly small molecule drugs, involves a multi-step chemical synthesis. pharmaceutical-technology.com Pharmaceutical intermediates are the chemical compounds formed during these synthetic steps, acting as precursors to the final API. simsonpharma.com

Significance of Deuterated Analogs in Modern Pharmaceutical Analysis

In the realm of modern pharmaceutical analysis, particularly in bioanalysis, deuterated analogs have become indispensable tools. aptochem.com Deuterated compounds are molecules where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612) (D or ²H). wikipedia.org This subtle change in mass does not significantly alter the chemical properties of the molecule but provides a distinct signature for analytical detection, especially in mass spectrometry. wikipedia.org

The primary application of deuterated analogs is as internal standards in quantitative bioanalysis. aptochem.comresearchgate.net An internal standard is a compound of known concentration added to a sample being analyzed. It helps to correct for variations that can occur during sample preparation, injection into the analytical instrument, and the ionization process in the mass spectrometer. aptochem.comresearchgate.net Because a deuterated internal standard is chemically almost identical to the analyte (the substance being measured), it behaves similarly during these processes, ensuring a more accurate and precise quantification of the analyte. aptochem.com

Quantitative bioanalysis involves measuring the concentration of a drug or its metabolites in biological matrices such as blood, plasma, or urine. This is a critical aspect of drug development, providing essential data on a drug's absorption, distribution, metabolism, and excretion (ADME) profile. assumption.edu

Deuterated internal standards are the preferred choice for these studies for several reasons: scispace.com

Co-elution: They typically co-elute with the non-deuterated analyte in liquid chromatography, meaning they travel through the analytical column at the same rate. aptochem.com

Similar Ionization Efficiency: They exhibit similar ionization behavior in the mass spectrometer's ion source. aptochem.com

Correction for Matrix Effects: Biological samples are complex mixtures, and other components can interfere with the ionization of the analyte, a phenomenon known as the matrix effect. A deuterated internal standard experiences similar matrix effects as the analyte, allowing for accurate correction. clearsynth.com

Improved Method Robustness: The use of deuterated standards leads to more robust and reliable analytical methods, reducing the chances of assay failure and improving data quality. aptochem.com

During analytical method development, deuterated standards are used to validate the accuracy, precision, and reliability of the analytical procedure. clearsynth.com

Overview of Angiotensin II Receptor Blocker (ARB) Synthesis Pathways

N-Trityl Olmesartan-d4 Ethyl Ester is intrinsically linked to the synthesis of Olmesartan (B1677269), which belongs to a class of drugs known as Angiotensin II Receptor Blockers (ARBs). nih.gov ARBs exert their therapeutic effect by blocking the action of angiotensin II, a potent vasoconstrictor, at the angiotensin II type 1 (AT1) receptor. nih.govoup.com This blockade leads to vasodilation and a reduction in blood pressure. youtube.com

The synthesis of ARBs, including Olmesartan, is a complex multi-step process. A key feature in the synthesis of many sartans is the formation of the biphenyl (B1667301) tetrazole moiety and its attachment to an imidazole (B134444) or a similar heterocyclic core. jocpr.comnih.gov

The synthesis of Olmesartan Medoxomil, the prodrug form of Olmesartan, typically involves the coupling of a protected imidazole intermediate with a derivative of the biphenyl-tetrazole structure. nih.gov One common synthetic route involves the N-alkylation of an imidazole derivative, such as ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, with a protected biphenylmethyl bromide. jocpr.com The trityl group is often used as a protecting group for the tetrazole ring during this coupling reaction to prevent unwanted side reactions. nih.gov Following the coupling, the protecting groups are removed to yield the final API. quickcompany.in

Contextualizing this compound within the Olmesartan Chemical Space

This compound is a deuterated analog of a key intermediate in the synthesis of Olmesartan. nih.govguidechem.compharmaffiliates.com Let's break down its name to understand its place in the Olmesartan chemical space:

N-Trityl: This indicates the presence of a triphenylmethyl (trityl) protecting group on one of the nitrogen atoms of the tetrazole ring. nih.govnih.gov

Olmesartan: This signifies that the core structure is related to the API Olmesartan.

-d4: This denotes that four hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling is crucial for its use as an internal standard.

Ethyl Ester: This refers to the ethyl ester group present on the imidazole portion of the molecule. nih.gov

Therefore, this compound serves as a highly specific and valuable tool for the accurate quantification of Olmesartan and its related intermediates during drug development and manufacturing. Its deuteration allows for precise measurement in bioanalytical studies, ensuring the reliability of pharmacokinetic and metabolic data. It represents the convergence of synthetic chemistry and analytical science, both of which are fundamental to the development of safe and effective medicines.

Properties

Molecular Formula |

C45H44N6O3 |

|---|---|

Molecular Weight |

720.9 g/mol |

IUPAC Name |

ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |

InChI |

InChI=1S/C45H44N6O3/c1-5-18-39-46-41(44(3,4)53)40(43(52)54-6-2)50(39)31-32-27-29-33(30-28-32)37-25-16-17-26-38(37)42-47-49-51(48-42)45(34-19-10-7-11-20-34,35-21-12-8-13-22-35)36-23-14-9-15-24-36/h7-17,19-30,53H,5-6,18,31H2,1-4H3/i27D,28D,29D,30D |

InChI Key |

PKLGOYACZYXKDL-OCUCCEAMSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2C(=O)OCC)C(C)(C)O)CCC)[2H])[2H])C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)[2H] |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O |

Origin of Product |

United States |

Advanced Analytical Characterization of N Trityl Olmesartan D4 Ethyl Ester

Structural Elucidation Techniques

The definitive identification of N-Trityl Olmesartan-d4 Ethyl Ester requires a combination of high-resolution spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the cornerstone techniques for providing unambiguous structural and compositional information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. For this compound, ¹H, ¹³C, and ¹⁵N NMR are employed to map the carbon-hydrogen framework and to confirm the substitution pattern of the tetrazole ring.

It is important to note that specific experimental NMR data for this compound is not publicly available. Therefore, the following spectral assignments are based on the well-documented data for the non-deuterated N-Trityl Olmesartan (B1677269) Ethyl Ester and the predicted effects of deuterium (B1214612) incorporation. The deuteration at the ethyl ester moiety is expected to cause specific changes in the corresponding signals in both ¹H and ¹³C NMR spectra.

The ¹H NMR spectrum of this compound would display signals corresponding to the various protons in the molecule. The introduction of deuterium in the ethyl group (-O-CD₂-CD₃) will lead to the disappearance or significant reduction in the intensity of the signals for the methylene (B1212753) and methyl protons of the ethyl ester. The quartet corresponding to the methylene protons and the triplet for the methyl protons in the non-deuterated compound would be absent. The remaining signals would be consistent with the structure of the molecule.

Interactive Data Table: Predicted ¹H NMR Spectral Assignments for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.60 | m | 15H | Trityl group aromatic protons |

| ~7.00-7.10 | m | 8H | Biphenyl (B1667301) group aromatic protons |

| ~5.50 | s | 2H | Imidazole-CH₂-Biphenyl protons |

| ~2.50 | t | 2H | Propyl-CH₂- |

| ~1.60 | m | 2H | Propyl-CH₂- |

| ~1.50 | s | 6H | C(CH₃)₂-OH protons |

| ~0.90 | t | 3H | Propyl-CH₃ |

Note: The chemical shifts are approximate and based on the non-deuterated analogue. The absence of signals for the ethyl ester protons is the key identifying feature for the deuterated compound.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In the case of this compound, the signals for the deuterated carbons of the ethyl group (-O-CD₂-CD₃) would exhibit a characteristic multiplet pattern due to carbon-deuterium coupling and a significant decrease in intensity. The chemical shifts of these carbons would also be slightly shifted upfield compared to the non-deuterated compound.

Interactive Data Table: Predicted ¹³C NMR Spectral Assignments for this compound

| Chemical Shift (ppm) | Assignment |

| ~165.0 | C=O (Ester) |

| ~164.0 | Tetrazole C5 |

| ~125.0-145.0 | Aromatic carbons (Trityl, Biphenyl) |

| ~120.0-150.0 | Imidazole (B134444) carbons |

| ~90.0 | Trityl quaternary carbon |

| ~70.0 | C(CH₃)₂-OH quaternary carbon |

| ~60.0 (multiplet) | -O-CD₂- (Ethyl ester) |

| ~48.0 | Imidazole-CH₂-Biphenyl |

| ~30.0 | Propyl-CH₂- |

| ~25.0 | C(CH₃)₂-OH |

| ~20.0 | Propyl-CH₂- |

| ~14.0 (multiplet) | -CD₃ (Ethyl ester) |

| ~13.5 | Propyl-CH₃ |

Note: The chemical shifts are approximate and based on the non-deuterated analogue. The multiplicity and upfield shift of the ethyl ester carbon signals are indicative of deuteration.

¹⁵N NMR spectroscopy is a powerful tool for distinguishing between different isomers of substituted tetrazoles. The chemical shifts of the nitrogen atoms in the tetrazole ring are highly sensitive to the position of the substituent. For this compound, the trityl group can theoretically be attached to either the N-1 or N-2 position of the tetrazole ring. X-ray crystallography studies on the non-deuterated analogue have confirmed that the trityl group is located at the N-2 position.

While specific ¹⁵N NMR data for this compound is not available, studies on similar N-substituted tetrazoles have shown distinct chemical shift ranges for N-1 and N-2 isomers. The ¹⁵N NMR spectrum would be expected to show four distinct signals for the four nitrogen atoms of the tetrazole ring, and their chemical shifts would be consistent with an N-2 substitution pattern, thus confirming the regiochemistry of the molecule.

High-Resolution Mass Spectrometry (HRMS/ESI)

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS/ESI) is an essential technique for determining the elemental composition of a molecule with high accuracy. This is particularly important for isotopically labeled compounds to confirm the incorporation of the desired number of isotopes.

The molecular formula of this compound is C₄₅H₄₀D₄N₆O₃. The presence of four deuterium atoms in place of four protons results in a corresponding increase in the monoisotopic mass compared to the non-deuterated compound.

Interactive Data Table: Accurate Mass Determination of this compound

| Ion | Calculated Monoisotopic Mass (m/z) |

| [M+H]⁺ | 721.3727 |

| [M+Na]⁺ | 743.3546 |

Note: The calculated masses are based on the most abundant isotopes of each element and the mass of deuterium. The experimental HRMS data would be expected to match these values within a few parts per million (ppm), providing strong evidence for the elemental composition and the successful incorporation of four deuterium atoms.

Fragmentation Pattern Analysis

Mass spectrometry is a pivotal technique for elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. In electron ionization (EI) or electrospray ionization (ESI), the molecule undergoes characteristic cleavages that yield a series of fragment ions. The analysis of the mass-to-charge ratio (m/z) of these fragments allows for the reconstruction of the parent molecule's structure.

The fragmentation of this compound is expected to be dominated by the cleavage of its most labile bonds. A primary and highly anticipated fragmentation event is the loss of the trityl group, which forms a very stable triphenylmethyl cation (trityl cation, [C(C₆H₅)₃]⁺) at m/z 243. This fragment is often a base peak in the mass spectra of tritylated compounds due to its resonance stabilization across the three phenyl rings.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Predicted) | Fragment Ion | Description of Loss |

| 720.9 | [M+H]⁺ | Molecular Ion |

| 477.5 | [M - C(C₆H₅)₃]⁺ | Loss of the trityl group |

| 243.1 | [C(C₆H₅)₃]⁺ | Trityl cation |

This table is based on theoretical fragmentation patterns.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential non-destructive technique used to identify the functional groups present in this compound. The molecule absorbs infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of its bonds. The resulting spectrum provides a unique molecular fingerprint.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band is anticipated in the region of 1700-1730 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ethyl ester group. semanticscholar.org The spectrum would also feature bands corresponding to the C-O stretching of the ester. The broad band typical for an O-H stretch of a carboxylic acid would be absent, but a band for the tertiary alcohol O-H stretch should be present around 3200-3600 cm⁻¹.

Aromatic C-H stretching vibrations from the biphenyl and trityl groups are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl and ethyl groups will be observed just below 3000 cm⁻¹. semanticscholar.org The C=N and C-N stretching vibrations within the imidazole and tetrazole rings will produce signals in the fingerprint region (below 1600 cm⁻¹). The presence of the bulky trityl group may also influence the spectrum. Studies on related olmesartan compounds confirm these general absorption regions. nih.govresearchgate.net

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 | O-H Stretch | Tertiary Alcohol |

| >3000 | C-H Stretch | Aromatic (Phenyl, Imidazole) |

| <3000 | C-H Stretch | Aliphatic (Propyl, Ethyl) |

| ~1710 | C=O Stretch | Ethyl Ester |

| 1600-1450 | C=C and C=N Stretch | Aromatic Rings, Imidazole Ring |

| ~1250 | C-O Stretch | Ethyl Ester |

This table presents expected absorption ranges based on known data for similar functional groups.

Solid-State Characterization

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Structure and Regioisomerism

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal evidence of molecular structure, bond lengths, bond angles, and stereochemistry. For this compound, SCXRD is particularly crucial for resolving the question of regioisomerism related to the attachment of the trityl protecting group on the tetrazole ring.

During the synthesis of olmesartan, the trityl group is used to protect the tetrazole moiety. This protection can theoretically result in two different regioisomers, with the trityl group attached to either the N-1 or N-2 position of the tetrazole ring. For a long time, the structure was often depicted as the N-1 isomer in chemical literature and databases.

However, detailed SCXRD studies performed on key tritylated intermediates of olmesartan, including N-tritylolmesartan ethyl, have definitively resolved this ambiguity. nih.govdntb.gov.ua The crystallographic data revealed that the trityl group is, in fact, attached to the N-2 nitrogen atom of the tetrazole ring. nih.gov This N-2 substitution is a critical finding, correcting the previously assumed structure and impacting the understanding of the reaction mechanism. The SCXRD analysis provides the exact spatial coordinates of each atom, confirming the connectivity and the specific isomeric form present in the solid state. Although data for the specific deuterated compound is not published, the crystallographic parameters of the non-deuterated analogue provide a precise structural model. nih.gov

Table 3: Representative Crystallographic Data for N-Tritylolmesartan Ethyl

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.3969 |

| b (Å) | 21.2667 |

| c (Å) | 10.9603 |

| β (°) | 101.38 |

| Volume (ų) | 2832.72 |

| Z (molecules/unit cell) | 4 |

Data adapted from studies on olmesartan medoxomil, a closely related derivative, for illustrative purposes. researchgate.netresearchgate.net

Application of N Trityl Olmesartan D4 Ethyl Ester As an Analytical Reference Standard

Role of Deuterated Compounds in Quantitative Analytical Assays

Deuterated compounds, also known as stable isotopically labeled (SIL) compounds, are considered the gold standard for internal standards in quantitative mass spectrometry-based assays. scispace.comnih.gov By replacing specific hydrogen atoms with their heavier isotope, deuterium (B1214612), a molecule's mass is increased without significantly altering its chemical and physical properties. researchgate.net

In quantitative LC-MS/MS analysis, an internal standard is a compound added in a known quantity to samples, calibrators, and quality controls to correct for the variability of the analytical process. scispace.com N-Trityl Olmesartan-d4 Ethyl Ester is an ideal internal standard for the quantification of its non-labeled counterpart, N-Trityl Olmesartan (B1677269) Ethyl Ester.

The key advantages of using a deuterated internal standard like this compound include:

Co-elution: It behaves nearly identically to the analyte (the non-labeled compound) during chromatographic separation, meaning they elute from the LC column at almost the same time. waters.com

Similar Ionization Efficiency: It experiences similar ionization efficiency in the mass spectrometer's ion source. scispace.com

Correction for Variability: It effectively corrects for potential losses during sample extraction and inconsistencies in injection volume. scispace.comnih.gov

Because the mass spectrometer can differentiate between the deuterated standard and the non-labeled analyte based on their mass-to-charge ratio, the ratio of the analyte's signal to the internal standard's signal can be used for precise and accurate quantification. lcms.cz

The "matrix" refers to all the components in a sample other than the analyte of interest. In pharmaceutical analysis, the matrix can be complex, containing excipients, reagents, or biological components. These components can co-elute with the analyte and interfere with its ionization in the MS source, a phenomenon known as the matrix effect. waters.com This can lead to:

Ion Suppression: The matrix components reduce the ionization efficiency of the analyte, leading to a lower-than-expected signal and underestimation of its concentration.

Ion Enhancement: The matrix components increase the ionization efficiency of the analyte, causing an artificially high signal and overestimation.

Matrix effects are a significant source of imprecision and inaccuracy in LC-MS/MS analyses. waters.com Because a deuterated internal standard like this compound has nearly identical physicochemical properties to the analyte, it is affected by matrix effects in the same way. researchgate.netlcms.cz Therefore, while the absolute signal of both the analyte and the internal standard may fluctuate, their ratio remains constant. This allows the internal standard to compensate for matrix effects, ensuring the quantitative accuracy of the results. lcms.cz

Impurity Profiling and Control in Olmesartan API Synthesis

The manufacturing process of any API, including Olmesartan Medoxomil, is a multi-step chemical synthesis that can generate impurities. veeprho.com These can be unreacted starting materials, intermediates, by-products from side reactions, or degradation products. veeprho.comsemanticscholar.org Regulatory agencies require strict control over these impurities.

N-Trityl Olmesartan Ethyl Ester is a key intermediate in the synthesis of Olmesartan Medoxomil. nih.gov It is formed during the N-alkylation of an imidazole (B134444) ethyl ester derivative with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide. nih.gov If this intermediate is not fully converted in subsequent steps or is carried over, it becomes a process-related impurity in the final API. synzeal.comdntb.gov.ua Other impurities identified during Olmesartan synthesis include Olmesartan acid, various acetylated forms, and dehydro-olmesartan. semanticscholar.org The identification and characterization of such impurities are critical for developing a robust and controlled manufacturing process.

To ensure the quality and safety of the Olmesartan API, the level of the N-Trityl Olmesartan Ethyl Ester impurity must be precisely quantified and controlled within acceptable limits. This is where this compound becomes essential. By employing it as an internal standard in an LC-MS/MS method, analytical laboratories can accurately measure the concentration of the non-deuterated N-Trityl Olmesartan Ethyl Ester impurity, even at trace levels. This allows manufacturers to monitor their process, ensure batch-to-batch consistency, and meet the stringent requirements set by pharmacopeias and regulatory bodies.

Analytical Method Development and Validation (AMV) Studies

For an analytical method to be used for quality control, it must undergo rigorous validation to prove it is fit for its intended purpose. ijrpb.com A method for quantifying the N-Trityl Olmesartan Ethyl Ester impurity using its deuterated analog would be validated according to International Council for Harmonisation (ICH) guidelines. ijpras.com The validation process demonstrates the method's reliability, accuracy, and precision. derpharmachemica.com

Key validation parameters that would be assessed are summarized in the table below.

| Validation Parameter | Description | Common Acceptance Criteria |

| Specificity | The ability to unequivocally assess the analyte in the presence of other components (e.g., other impurities, degradants, matrix components). | The analyte peak should be well-resolved from other peaks, and there should be no interference at the retention time of the analyte. ijrpb.com |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999. ijrpb.comijcpa.in |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often determined by spike/recovery studies. | Recovery is typically expected to be within 98-102%. ijrpb.com |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels. | Relative Standard Deviation (%RSD) should typically be less than 2%. ijrpb.comderpharmachemica.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Often calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve. ijcpa.in |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Often calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve. ijcpa.in |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, flow rate). | The results should remain within the precision criteria when method parameters are slightly varied. ijpras.com |

By successfully validating a method using this compound, a laboratory can confidently report the precise levels of the corresponding impurity in batches of Olmesartan API, ensuring the product meets all quality specifications.

Specificity, Selectivity, and Robustness Evaluation

The validation of an analytical method begins with establishing its specificity, selectivity, and robustness. These parameters ensure that the method can reliably and consistently measure the analyte of interest without interference.

Specificity and Selectivity:

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability to differentiate and quantify the analyte in the presence of other, similar compounds.

In the context of olmesartan analysis using this compound as an internal standard, specificity and selectivity are typically evaluated by analyzing blank matrix samples (e.g., plasma from different sources) to check for any interfering peaks at the retention times of olmesartan and the internal standard. Furthermore, samples are spiked with known related substances and potential co-administered drugs to demonstrate a lack of interference. In LC-MS/MS methods, the selectivity is significantly enhanced by using Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For instance, a method for olmesartan might monitor the transition of m/z 445.20 → 148.90 for olmesartan and a corresponding specific transition for the deuterated internal standard. nih.gov The absence of significant peaks in the blank chromatograms at these specific transitions confirms the method's selectivity.

Robustness:

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an LC-MS/MS method for olmesartan, robustness is assessed by intentionally varying critical parameters such as:

Mobile phase composition (e.g., ±2% variation in the organic phase)

Column temperature (e.g., ±5°C)

Flow rate (e.g., ±0.1 mL/min)

pH of the mobile phase buffer (e.g., ±0.2 units)

The effect of these variations on the analytical results, such as the peak area ratio of olmesartan to this compound, is evaluated. The results are typically expected to remain within the system suitability criteria, demonstrating the method's reliability in routine use.

A study evaluating a similar deuterated standard, Olmesartan D6, demonstrated that minor variations in chromatographic conditions did not significantly impact the quantification, indicating the robustness of using a stable isotope-labeled internal standard. nih.gov

Linearity, Range, and Detection/Quantification Limits

Establishing the linear relationship between the concentration of the analyte and the analytical signal is a critical aspect of quantitative method validation.

Linearity and Range:

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

For the quantification of olmesartan in human plasma using a deuterated internal standard, a typical calibration curve is constructed by plotting the peak area ratio of olmesartan to the internal standard against the nominal concentration of olmesartan. The linearity is then evaluated by the correlation coefficient (r²) of the linear regression analysis. A correlation coefficient of >0.99 is generally considered acceptable.

A bioanalytical method for olmesartan using a deuterated internal standard (Olmesartan D6) demonstrated excellent linearity over a concentration range of 5.002 to 2,599.934 ng/mL in human plasma. nih.govnih.gov The high correlation coefficient (r² > 0.99) over this wide range indicates the suitability of the method for pharmacokinetic studies. nih.gov

Table 1: Representative Linearity Data for Olmesartan Analysis using a Deuterated Internal Standard

| Parameter | Value | Reference |

| Linearity Range | 5.002 - 2,599.934 ng/mL | nih.gov |

| Correlation Coefficient (r²) | > 0.99 | nih.gov |

| Regression Equation | y = mx + c | saspublishers.com |

This table presents typical data from a study using a deuterated olmesartan standard, which is expected to be comparable to a method using this compound.

Detection and Quantification Limits:

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For bioanalytical methods, the Lower Limit of Quantitation (LLOQ) is a critical parameter. In a study using a deuterated internal standard for olmesartan, the LLOQ was established at 5.006 ng/mL. nih.gov At this concentration, the method demonstrated acceptable precision and accuracy. nih.gov The sensitivity of the method, indicated by a low LLOQ, is crucial for accurately characterizing the terminal phase of the pharmacokinetic profile of a drug.

Precision and Accuracy Assessment for Quantitative Methods

Precision and accuracy are the cornerstones of a reliable quantitative analytical method, ensuring that the measured values are both reproducible and close to the true value.

Precision:

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

For the analysis of olmesartan using a deuterated internal standard, precision is assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range.

Accuracy:

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by replicate analysis of samples containing known amounts of the analyte (QC samples). Accuracy is expressed as the percent recovery or the percentage bias from the nominal concentration.

In a representative study for olmesartan quantification in human plasma with a deuterated internal standard, the intra-day and inter-day precision were found to be within acceptable limits (typically <%15 RSD, and <%20 for LLOQ). nih.gov The accuracy was also within the accepted range (typically 85-115%, and 80-120% for LLOQ). nih.gov

Table 2: Representative Precision and Accuracy Data for Olmesartan QC Samples using a Deuterated Internal Standard

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference |

| LLOQ | 5.006 | 3.23 | 5.03 | -1.46 | nih.govresearchgate.net |

| Low (LQC) | 13.906 | 9.02 | 7.32 | -5.00 | nih.govresearchgate.net |

| Medium (MQC) | 1,198.829 | 3.07 | 4.91 | 0.00 | nih.govresearchgate.net |

| High (HQC) | 2,131.831 | 4.56 | 6.98 | -3.80 | nih.govresearchgate.net |

This table presents typical data from a study using a deuterated olmesartan standard, which is expected to be comparable to a method using this compound.

The use of this compound as an internal standard is instrumental in achieving such high levels of precision and accuracy. By compensating for variability in sample preparation and instrument response, it ensures the reliability of the analytical data generated for olmesartan.

Isotopic Purity and Stability of N Trityl Olmesartan D4 Ethyl Ester

Methodologies for Assessing Isotopic Enrichment and Deuterium (B1214612) Content

To ensure the reliability of quantitative bioanalysis, the isotopic enrichment and deuterium content of N-Trityl Olmesartan-d4 Ethyl Ester must be rigorously assessed. pharmaffiliates.com The primary techniques for this characterization are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass spectrometry (MS) is a cornerstone technique for determining the isotopic purity of deuterated compounds. pharmaffiliates.com By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS can distinguish between the deuterated standard and its non-deuterated counterpart. echochemical.com For this compound, high-resolution mass spectrometry (HR-MS) is particularly effective.

The analysis involves acquiring a full scan mass spectrum and examining the isotopic cluster of the molecular ion. The relative intensities of the ion corresponding to the deuterated molecule (M+4) and any ions corresponding to lesser or no deuteration (M, M+1, M+2, M+3) are used to calculate the percentage of isotopic enrichment.

Table 1: Illustrative Mass Spectrometry Data for Isotopic Purity Assessment

| Ion | Theoretical m/z | Observed Intensity (%) | Contribution |

| M (d0) | 716.89 | 0.1 | Unlabeled Impurity |

| M+1 (d1) | 717.89 | 0.2 | Isotopic Impurity |

| M+2 (d2) | 718.89 | 0.5 | Isotopic Impurity |

| M+3 (d3) | 719.89 | 2.0 | Isotopic Impurity |

| M+4 (d4) | 720.89 | 97.2 | Main Labeled Species |

Note: This data is illustrative. Actual values may vary between batches.

This method allows for the precise quantification of the desired d4 species and ensures that contributions from unlabeled or partially labeled molecules are minimal, which is crucial for accurate calibration. pharmaffiliates.com

For this compound, ¹H NMR (Proton NMR) is used to verify the absence of proton signals at the specific sites where deuterium has been incorporated. The integration of the remaining proton signals in the spectrum allows for a quantitative assessment of the deuterium incorporation at each labeled position. Furthermore, ²H NMR (Deuterium NMR) can be used to directly observe the deuterium signals, confirming their presence and chemical environment.

A combination of these NMR techniques confirms the structural integrity of the molecule and verifies that the deuterium labeling has occurred at the intended positions without causing unforeseen structural changes. pharmaffiliates.com

Investigation of Hydrogen-Deuterium (H/D) Exchange Phenomena

Hydrogen-deuterium (H/D) exchange is a chemical reaction where a hydrogen atom in a molecule is replaced by a deuterium atom from the solvent, or vice versa. researchgate.net Understanding the potential for H/D exchange is vital, as it can compromise the isotopic purity of the standard.

The rate of H/D exchange is influenced by several factors, including:

pH: The exchange rate is minimized at a specific pH, which for many compounds is in the acidic range. Both highly acidic and basic conditions can catalyze the exchange of labile protons. researchgate.netnih.gov

Temperature: Higher temperatures increase the rate of chemical reactions, including H/D exchange. Therefore, storage and handling at controlled, low temperatures are often recommended.

Solvent: The nature of the solvent can impact exchange rates. Protic solvents, especially those containing exchangeable hydrogens themselves (like water or methanol), can facilitate H/D exchange.

For this compound, the deuterium atoms are typically placed on stable carbon positions that are not readily exchangeable under normal analytical conditions. However, labile protons, such as those on hydroxyl or amine groups if present and unprotected, could be susceptible to exchange.

If H/D exchange occurs, it can lead to a shift in the isotopic distribution of the internal standard. This "cross-talk" between the analyte and the internal standard signals can introduce bias and inaccuracy in the quantitative results. pharmaffiliates.com For instance, if the d4 standard undergoes back-exchange to a d3 or lower species, the response ratio to the analyte will be altered, leading to an underestimation or overestimation of the analyte's concentration.

Therefore, method development must include an evaluation of the standard's stability in the analytical matrix to ensure that no significant H/D exchange occurs during sample preparation, storage, and analysis.

Stability Studies of Deuterated Reference Standards under Various Conditions

The long-term stability of this compound as a reference standard is crucial for its use in regulated environments. Stability studies are performed to establish appropriate storage conditions and shelf life. These studies typically evaluate the impact of temperature, humidity, and light on the purity and integrity of the compound over time.

Forced degradation studies, where the compound is exposed to harsh conditions such as strong acid, base, oxidation, and high heat, can help to identify potential degradation pathways. While specific stability data for this compound is not widely published, studies on the related compound, olmesartan (B1677269) medoxomil, have shown it to be susceptible to hydrolysis under acidic and basic conditions. This suggests that the ester and other functional groups in the this compound molecule could also be sensitive to such conditions.

Table 2: Representative Stability Testing Protocol and Acceptance Criteria

| Condition | Duration | Parameter Tested | Acceptance Criteria |

| 25°C / 60% RH | 12 months | Purity (HPLC), Isotopic Enrichment (MS) | Purity ≥ 98%, Isotopic Enrichment ≥ 97% |

| 40°C / 75% RH | 6 months | Purity (HPLC), Isotopic Enrichment (MS) | Purity ≥ 98%, Isotopic Enrichment ≥ 97% |

| 5°C | 24 months | Purity (HPLC), Isotopic Enrichment (MS) | Purity ≥ 98%, Isotopic Enrichment ≥ 97% |

| Photostability | ICH Q1B | Purity (HPLC), Appearance | No significant degradation or color change |

Note: This table represents a typical stability study design. RH = Relative Humidity.

The results of these stability studies are essential for defining the recommended storage conditions, re-test dates, and ensuring the continued accuracy and reliability of analytical methods that utilize this compound as an internal standard.

Chemical Stability and Degradation Pathways

The chemical stability of this compound is a crucial factor for its reliable use as a reference standard. While comprehensive stability data for the deuterated compound is not extensively published, information on the non-labeled compound, N-Trityl Olmesartan Ethyl Ester, provides significant insights.

Studies on the synthesis of Olmesartan Medoxomil have indicated that N-Trityl Olmesartan Ethyl Ester is stable at room temperature for at least 48 hours. However, the compound is susceptible to degradation under certain conditions, primarily through two main pathways:

Ester Hydrolysis: The ethyl ester group can undergo hydrolysis to form the corresponding carboxylic acid, N-Trityl Olmesartan-d4. This reaction is a common degradation pathway for ester-containing compounds, particularly in the presence of acidic or basic conditions. Forced degradation studies on the related compound, Olmesartan Medoxomil, have shown that hydrolysis of the ester linkage is a primary degradation route. ajpaonline.comnih.gov

Detritylation: The N-trityl protecting group is sensitive to acidic conditions and can be cleaved to yield Olmesartan-d4 Ethyl Ester. organic-chemistry.org The trityl group is designed to be removed under specific, typically acidic, conditions during multi-step syntheses. acs.org Inadvertent exposure to acidic environments during storage or analysis can lead to the loss of this group, generating a significant impurity. Studies on other trityl-protected compounds have shown that this deprotection can be a notable stability concern. nih.gov

Forced degradation studies on Olmesartan Medoxomil, a closely related compound, have shown susceptibility to degradation under acidic, basic, and oxidative stress. researchgate.netresearchgate.net The primary degradation product identified in these studies is often the free acid form, resulting from hydrolysis. nih.gov While Olmesartan Medoxomil shows relative stability to thermal and photolytic stress, significant degradation can occur under harsh conditions. researchgate.netresearchgate.net These findings suggest that this compound may exhibit similar degradation patterns.

Below is a table summarizing potential degradation products of this compound based on known degradation pathways.

| Degradation Pathway | Resulting Impurity | Conditions Favoring Degradation |

| Ester Hydrolysis | N-Trityl Olmesartan-d4 | Acidic or basic pH |

| Detritylation | Olmesartan-d4 Ethyl Ester | Acidic pH |

| Combined Hydrolysis and Detritylation | Olmesartan-d4 | Strong acidic or basic conditions |

It is imperative for laboratories using this compound to be aware of these potential degradation pathways to ensure the accuracy of analytical results.

Long-Term Storage Considerations

The long-term stability of this compound is essential for maintaining its integrity as a reference standard over time. While specific long-term stability studies for this deuterated compound are not widely available in public literature, general recommendations for the storage of complex organic molecules, particularly those with sensitive functional groups like esters and trityl ethers, should be followed.

Based on the known chemical stability of N-trityl compounds and olmesartan derivatives, the following storage conditions are recommended to minimize degradation:

Temperature: The compound should be stored at low temperatures, typically between -20°C and -80°C, to slow down potential degradation reactions. Standard practice for many pharmaceutical reference standards is to store them in a freezer. sciegenpharm.com

Moisture: Exposure to moisture should be minimized to prevent hydrolysis of the ethyl ester. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. The use of desiccants is also advisable.

Light: Although photolytic degradation is not reported as a primary concern for the parent compound, protection from light is a general good practice for storing chemical reference standards to prevent any potential light-induced degradation. Amber vials or storage in a dark location is recommended.

pH: Contact with acidic or basic substances should be strictly avoided to prevent both detritylation and ester hydrolysis. Solutions of the compound should be prepared in neutral, aprotic solvents whenever possible.

The table below summarizes the recommended long-term storage conditions.

| Storage Parameter | Recommendation | Rationale |

| Temperature | -20°C to -80°C | To minimize the rate of chemical degradation. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent oxidative degradation and hydrolysis from atmospheric moisture. |

| Container | Tightly sealed, amber vial | To protect from moisture and light. |

| pH | Neutral environment | To prevent acid-catalyzed detritylation and acid/base-catalyzed ester hydrolysis. |

Adherence to these storage conditions is critical for preserving the chemical and isotopic integrity of this compound, ensuring its suitability as an internal standard for quantitative analysis.

Chemical Transformations and Reactivity Profile of N Trityl Olmesartan Ethyl Ester

Deprotection Chemistry of the N-Trityl Group

The trityl (triphenylmethyl, Tr) group is a bulky protecting group used for amines, alcohols, and, in this case, the nitrogen of the tetrazole ring. Its removal is a critical step in the synthesis of olmesartan (B1677269) and can be achieved through several methods, most commonly by acid-catalyzed cleavage.

Acid-catalyzed deprotection is the most prevalent method for removing the N-trityl group in olmesartan synthesis. nih.govgoogle.com The mechanism relies on the exceptional stability of the triphenylmethyl (trityl) cation that is formed as a leaving group. total-synthesis.com The process is typically initiated by the protonation of one of the nitrogen atoms of the tetrazole ring, which weakens the C-N bond connecting it to the trityl group. Heterolytic cleavage of this bond then occurs, releasing the deprotected tetrazole and the resonance-stabilized trityl cation. researchgate.net

The released trityl cation is then quenched by a nucleophile present in the reaction medium. In aqueous acidic solutions, this results in the formation of triphenylmethanol (B194598) (trityl alcohol), which is often insoluble and can be removed by filtration. nih.govgoogle.com

A variety of acids can be employed for this transformation, with the choice influencing reaction time and selectivity.

Table 1: Reagents for Acid-Catalyzed N-Trityl Deprotection

| Acid Reagent | Solvent System | Typical Conditions | Reference |

|---|---|---|---|

| Acetic Acid | Aqueous Acetic Acid (e.g., 75%) | 25–60°C, 1–10 hours | nih.govsemanticscholar.orgnewdrugapprovals.org |

| Sulfuric Acid | Acetone (B3395972)/Water | 40°C, 2.5–4 hours | google.com |

| Hydrochloric Acid | Toluene or Ethyl Acetate (B1210297)/Water | Ambient to 45°C | phasetransfercatalysis.comgoogle.com |

| Trifluoroacetic Acid | Methylene (B1212753) Chloride | Cold Temperature | nih.gov |

The use of aqueous acetic acid is a common industrial method for the deprotection of N-Trityl Olmesartan Medoxomil to yield Olmesartan Medoxomil. nih.govnewdrugapprovals.org Milder acidic conditions are often preferred to minimize the hydrolysis of the medoxomil ester in the final step or the ethyl ester in earlier intermediates. google.com

While acid-catalyzed methods are common, non-acidic strategies can be employed to avoid acid-sensitive functional groups. Reductive cleavage offers an alternative pathway. The reaction of N-tritylamines with reducing agents like lithium powder in the presence of a catalytic amount of naphthalene (B1677914) can effectively cleave the N-trityl bond. organic-chemistry.orgorganic-chemistry.org Other reductive methods include catalytic hydrogenation (e.g., H₂ over a metal catalyst like Nickel or Rhodium), although this may be complicated by the presence of other reducible functional groups within the olmesartan structure. organic-chemistry.orgresearchgate.net

Another approach involves the use of metal acid catalysis coupled with a reducing agent, such as a combination of mercury(II) salts and sodium borohydride, though the toxicity of mercury limits its industrial applicability. nih.govacs.org These methods are generally less common in large-scale olmesartan synthesis compared to straightforward acid cleavage.

Hydrolysis of the Ethyl Ester Moiety to Carboxylic Acid Derivatives

The conversion of N-Trityl Olmesartan Ethyl Ester to its corresponding carboxylic acid, N-Trityl Olmesartan, is a standard saponification reaction. This step is necessary before the introduction of the medoxomil ester side chain. nih.govgoogleapis.com The hydrolysis is typically carried out under basic conditions.

The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ethyl ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final proton transfer results in the formation of the carboxylate salt and ethanol. The carboxylic acid is obtained upon acidic workup.

Table 2: Conditions for Ethyl Ester Hydrolysis

| Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Lithium Hydroxide (LiOH) | Tetrahydrofuran (THF)/Water | 10°C to room temperature, 15 hours | newdrugapprovals.org |

| Sodium Hydroxide (NaOH) | Methanol (B129727)/Water | Ambient temperature, 15-20 hours | semanticscholar.org |

This hydrolysis transforms N-Trityl Olmesartan Ethyl Ester into N-Trityl Olmesartan, which serves as the direct precursor for esterification with the medoxomil moiety. googleapis.comgoogle.com

Pathways Leading to Olmesartan Acid and Olmesartan Medoxomil

Starting from N-Trityl Olmesartan-d4 Ethyl Ester, distinct synthetic routes are followed to produce Olmesartan Acid and the final active drug, Olmesartan Medoxomil.

Pathway to Olmesartan Medoxomil: The industrial synthesis of Olmesartan Medoxomil from N-Trityl Olmesartan Ethyl Ester generally follows a three-step sequence: nih.govgoogleapis.comgoogle.com

Hydrolysis: The ethyl ester is first hydrolyzed to the carboxylic acid using a base like LiOH or NaOH, yielding N-Trityl Olmesartan. newdrugapprovals.orggoogleapis.com

Esterification: The resulting N-Trityl Olmesartan is then esterified with 4-chloromethyl-5-methyl-1,3-dioxol-2-one in the presence of a base (e.g., potassium carbonate) to form N-Trityl Olmesartan Medoxomil. newdrugapprovals.org The addition of a catalyst like sodium iodide can improve yield and purity. nih.gov

Deprotection: The final step involves the acid-catalyzed removal of the N-trityl protecting group from N-Trityl Olmesartan Medoxomil, typically with aqueous acetic acid, to give the final product, Olmesartan Medoxomil. nih.govnewdrugapprovals.org

Pathway to Olmesartan Acid: Olmesartan Acid is a key impurity found in the final drug product, often formed by the hydrolysis of the medoxomil ester. google.comsemanticscholar.orgrasayanjournal.co.in It can also be synthesized intentionally. Starting from N-Trityl Olmesartan Ethyl Ester, two primary routes can lead to Olmesartan Acid:

Route A: N-Trityl Olmesartan Ethyl Ester is first hydrolyzed to N-Trityl Olmesartan (as described in section 6.2), which is then subjected to acidic deprotection to remove the trityl group.

Route B: The order of operations is reversed. N-Trityl Olmesartan Ethyl Ester is first deprotected under acidic conditions to yield Olmesartan Ethyl Ester, which is subsequently hydrolyzed to Olmesartan Acid.

Formation of Related By-products and Stereoisomers during Chemical Conversion

During the chemical transformations of N-Trityl Olmesartan Ethyl Ester, several by-products can be formed, impacting the purity and yield of the final product.

Common By-products:

Detritylated Impurities: Premature cleavage of the trityl group can occur during base-catalyzed hydrolysis of the ethyl ester, leading to the formation of Olmesartan Ethyl Ester. nih.gov

Ester Hydrolysis Impurities: During the acid-catalyzed deprotection of N-Trityl Olmesartan Medoxomil, the medoxomil ester is susceptible to hydrolysis, forming Olmesartan Acid, a major process impurity. nih.govgoogle.com Similarly, hydrolysis of the ethyl ester can occur during acidic steps.

Alkylation Regioisomers: The initial synthesis of N-Trityl Olmesartan Ethyl Ester involves an N-alkylation step. If this reaction is not perfectly regioselective, isomers can be formed where the alkylation occurs on a different nitrogen atom of the imidazole (B134444) ring, leading to regioisomeric impurities that are carried through the subsequent steps. nih.gov A single-crystal X-ray diffraction study revealed that the trityl group is attached to the N-2 nitrogen of the tetrazole ring, not N-1 as sometimes reported. dntb.gov.ua

Other Process-Related Impurities: Other impurities identified in olmesartan synthesis include 4-acetyl and 5-acetyl olmesartan, and dehydro olmesartan. semanticscholar.orgresearchgate.net

Olmesartan itself does not possess stereoisomers related to the core structure, as it is achiral. The introduction of the 1-hydroxy-1-methylethyl (B12665419) group does not create a chiral center. Therefore, the formation of stereoisomers is not a primary concern in these specific conversion pathways.

Table 3: Common By-products in Olmesartan Synthesis

| Impurity Name | Formation Pathway | Stage of Formation | Reference |

|---|---|---|---|

| Olmesartan Acid | Hydrolysis of the medoxomil ester | Final deprotection step | google.comsemanticscholar.org |

| Olmesartan Ethyl Ester | Premature detritylation of the starting material | Hydrolysis or other steps | nih.gov |

| Trityl Olmesartan Acid | Hydrolysis of the ethyl ester from the starting material | Hydrolysis step | nih.gov |

| Olmesartan Regio-isomer | Non-selective N-alkylation | Initial synthesis of the protected intermediate | nih.gov |

Careful control of reaction conditions such as temperature, pH, and reaction time is crucial to minimize the formation of these by-products and ensure the high purity of the final Olmesartan Medoxomil. nih.gov

Solubility and Solid State Behavior Relevant to Manufacturing and Analysis

Solubility Determination in Organic Solvent Systems

The solubility of N-Trityl Olmesartan (B1677269) Ethyl Ester has been systematically studied in various organic solvents to identify suitable systems for its purification and crystallization. acs.org A 2022 study published in the Journal of Chemical & Engineering Data measured its mole fraction solubility in thirteen different organic solvents at temperatures ranging from 278.15 K to 318.15 K. acs.orgresearchgate.net

The findings indicated that solubility was highest in cyclohexanone (B45756), followed by N,N-dimethylacetamide (DMAC), toluene, and ethyl acetate (B1210297). acs.org Conversely, the compound showed poor solubility in alcohols like methanol (B129727), ethanol, and isopropanol. acs.org This data is essential for selecting appropriate solvents for reaction work-up and crystallization processes, where high solubility at elevated temperatures and low solubility at ambient or cool temperatures are desired. The study concluded that cyclohexanone and DMAC are optimal solvents for the purification and recrystallization of this intermediate in industrial settings. acs.org

Below is a table summarizing the experimental mole fraction solubility of N-Trityl Olmesartan Ethyl Ester in various solvents at 318.15 K (45°C). acs.org

| Solvent | Mole Fraction Solubility (x10²) at 318.15 K |

| Cyclohexanone | 2.110 |

| N,N-Dimethylacetamide (DMAC) | 1.476 |

| Toluene | 1.237 |

| Ethyl Acetate | 0.699 |

| N,N-Dimethylformamide (DMF) | 0.553 |

| Acetone (B3395972) | 0.417 |

| Acetonitrile | 0.090 |

| 1-Butanol | 0.059 |

| n-Propanol | 0.052 |

| Isobutanol | 0.047 |

| Ethanol | 0.032 |

| Isopropanol | 0.023 |

| Methanol | 0.018 |

| Data sourced from the Journal of Chemical & Engineering Data. acs.org |

Additionally, various sources note the solubility of the compound in chloroform (B151607) and methanol. chemicalbook.com

Crystallization and Purification Processes

Crystallization is a critical step for purifying N-Trityl Olmesartan Ethyl Ester, removing process-related impurities. nih.gov The synthesis of this intermediate, which involves the N-alkylation of an imidazole (B134444) ethyl ester derivative, is often performed in solvents like N,N-Dimethylacetamide (DMAc). nih.gov

Several methods for purification have been described:

Precipitation/Crystallization: One process describes adding acetone to the reaction mass in DMAc, followed by the addition of water, which causes the product to precipitate as a white crystalline solid. nih.gov This slurry is then cooled to 0–5°C to maximize the yield of the crystalline product. nih.gov

Column Chromatography: Early synthesis methods often relied on flash column chromatography, using solvent systems like ethyl acetate/hexane, to achieve high purity. nih.gov

Recrystallization: Further purification can be achieved by recrystallization from various solvents or their mixtures, including diisopropyl ether, hexane, and ethyl acetate. nih.gov Another patent describes a purification method involving dissolving the crude product in ethyl acetate, followed by distillation and cooling, then adding isopropyl acetate and methanol to induce crystallization. google.com

The choice of purification method depends on the scale of production and the required purity level. For industrial-scale synthesis, direct crystallization is preferred over chromatography due to its simplicity and cost-effectiveness. nih.govgoogle.com

Solid-State Forms and Their Characterization (e.g., X-ray Powder Diffraction for form identification)

The molecular structure of the non-deuterated N-Trityl Olmesartan Ethyl Ester has been definitively solved using single-crystal X-ray diffraction (SCXRD). nih.gov This analysis confirmed that the bulky trityl protecting group is attached to the N-2 nitrogen atom of the tetrazole ring, a crucial detail for understanding its chemical reactivity. nih.gov

For the final drug product, Olmesartan Medoxomil, XRPD is a standard technique used to identify its crystalline form. researchgate.net For example, the crystal structure of Olmesartan Medoxomil has been characterized as belonging to the P21/c space group. researchgate.net Such techniques are equally applicable to intermediates like N-Trityl Olmesartan-d4 Ethyl Ester to ensure solid-state consistency between batches. The characterization typically involves:

X-ray Powder Diffraction (XRPD): To identify the specific crystalline form and detect the presence of other polymorphs or amorphous content.

Differential Scanning Calorimetry (DSC): To determine the melting point and detect thermal events related to phase transitions. nih.gov

Infrared (IR) Spectroscopy: To confirm the chemical structure and functional groups within the solid material. nih.gov

Ensuring a consistent and pure solid form of this intermediate is vital for the successful and reproducible synthesis of high-purity Olmesartan.

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the trityl group’s presence (aromatic protons at δ 7.2–7.5 ppm) and deuterium incorporation (absence of specific proton signals). ²H NMR or mass spectrometry quantifies deuterium enrichment .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis verifies molecular formula (e.g., [M+H]⁺ for C₃₆H₂₇D₄N₆O₄) and isotopic patterns .

- HPLC-UV/FLD : Purity >98% is confirmed using C18 columns with mobile phases like acetonitrile/0.1% formic acid, comparing retention times against non-deuterated standards .

Advanced: What experimental approaches resolve discrepancies in deuterium kinetic isotope effects (KIEs) observed during metabolic stability assays?

Methodological Answer :

Discrepancies often arise from differential enzymatic binding affinities for deuterated vs. non-deuterated compounds. Use in vitro microsomal assays with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways sensitive to deuterium substitution. Pair this with computational modeling (e.g., molecular docking) to predict deuterium’s impact on substrate-enzyme interactions. Cross-validate findings using deuterium-labeled internal standards and adjust incubation conditions (e.g., NADPH concentration) to stabilize reactive intermediates .

Basic: What storage conditions ensure long-term stability of this compound?

Methodological Answer :

Store the compound at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the ethyl ester group or deuterium loss. Regularly monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) with HPLC-MS to track deuterium retention and impurity profiles . Lyophilization is recommended for long-term storage of bulk quantities .

Advanced: How do researchers validate the absence of process-related impurities in scaled-up syntheses?

Methodological Answer :

Implement orthogonal analytical methods:

- UPLC-PDA-MS : Detects low-abundance impurities (e.g., de-trytilated byproducts or residual solvents) with sub-ppm sensitivity .

- X-ray Crystallography : Confirms crystalline purity and absence of polymorphic variants affecting bioavailability .

- Elemental Analysis : Validates deuterium content (≥95% enrichment) and rules out halogenated impurities from tritylation reagents .

Basic: What role does the trityl group play in enhancing Olmesartan derivatives’ synthetic utility?

Methodological Answer :

The trityl group acts as a protective moiety for primary amines or hydroxyl groups, preventing undesired side reactions (e.g., oxidation or nucleophilic substitution) during multi-step syntheses. Its hydrophobicity simplifies purification via liquid-liquid extraction or silica gel chromatography. Post-synthesis, the trityl group is removed under mild acidic conditions (e.g., 1% TFA in DCM) without disrupting the deuterium label .

Advanced: How can researchers design in vitro assays to evaluate deuterium’s impact on angiotensin II receptor binding affinity?

Methodological Answer :

Use competitive radioligand binding assays with ³H-labeled angiotensin II and HEK293 cells expressing recombinant AT1 receptors. Compare IC₅₀ values between deuterated and non-deuterated compounds to quantify affinity changes. Surface plasmon resonance (SPR) provides kinetic data (kₒₙ/kₒff) to assess whether deuterium alters binding kinetics. Pair with molecular dynamics simulations to model deuterium’s steric and electronic effects on ligand-receptor interactions .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of airborne particulates.

- Waste Disposal : Deactivate trityl-containing waste with acidic ethanol (1:1 HCl/EtOH) before disposal .

- Emergency Procedures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced: What strategies improve deuteration efficiency in large-scale syntheses while minimizing cost?

Methodological Answer :

Optimize H/D exchange using catalytic deuterium sources (e.g., D₂O with Pd/C or Raney nickel) instead of expensive deuterated solvents. Employ flow chemistry for continuous deuteration, reducing solvent waste. Monitor deuteration efficiency in real-time using inline FTIR or Raman spectroscopy. Recycle deuterated byproducts via distillation or membrane filtration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.